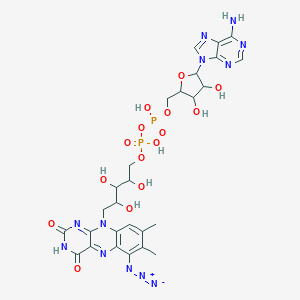

6-Azido-fad

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Azido-fad is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a derivative of flavin adenine dinucleotide (FAD), which is an essential coenzyme involved in several metabolic pathways. The azido group in 6-azido-fad makes it a useful tool for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways.

Mécanisme D'action

The mechanism of action of 6-azido-fad involves the covalent crosslinking of nearby proteins via the activated azido group. This crosslinking can occur between two proteins or between a protein and a small molecule. The resulting adduct can be identified using various biochemical techniques, such as mass spectrometry.

Effets Biochimiques Et Physiologiques

6-Azido-fad does not have any direct biochemical or physiological effects. Its effects are limited to its use as a research tool. However, the covalent crosslinking of proteins can lead to changes in their activity or stability, which can have downstream effects on cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-azido-fad in lab experiments include its specificity and versatility. The azido group can be activated by UV light, which allows for precise control over the timing and location of crosslinking. Additionally, 6-azido-fad can be used to study a wide range of proteins and metabolic pathways.

The limitations of using 6-azido-fad include its potential toxicity and the need for specialized equipment to activate the azido group. Additionally, the covalent crosslinking of proteins can lead to artifacts or false positives, which can complicate data interpretation.

Orientations Futures

There are several future directions for the use of 6-azido-fad in scientific research. One potential application is in the study of protein localization and trafficking. The covalent crosslinking of proteins can be used to identify their interaction partners and track their movement within cells.

Another potential application is in the study of enzyme mechanisms. The covalent crosslinking of enzymes with their substrates or inhibitors can provide insights into their catalytic mechanisms and binding sites.

Finally, 6-azido-fad can be used to study metabolic pathways and identify novel drug targets. The covalent crosslinking of enzymes involved in metabolic pathways can provide insights into their regulation and potential therapeutic targets.

Conclusion:

In conclusion, 6-azido-fad is a versatile research tool with several potential applications in scientific research. Its ability to covalently crosslink proteins via the activated azido group makes it a useful tool for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways. While there are limitations to its use, the potential applications of 6-azido-fad make it a valuable addition to the toolkit of researchers in various fields.

Méthodes De Synthèse

The synthesis of 6-azido-fad involves the modification of 6-Azido-fad by introducing an azido group at the 6-position of the isoalloxazine ring. The most common method of synthesis involves the reaction of 6-Azido-fad with sodium azide in the presence of a copper catalyst. The reaction proceeds via a radical mechanism, and the resulting product is purified using various chromatographic techniques.

Applications De Recherche Scientifique

6-Azido-fad has several applications in scientific research. It is commonly used as a photoaffinity probe to study protein-protein interactions. The azido group in 6-azido-fad can be activated by UV light, which allows it to covalently crosslink with nearby proteins. This technique is useful for identifying protein-protein interactions in complex mixtures.

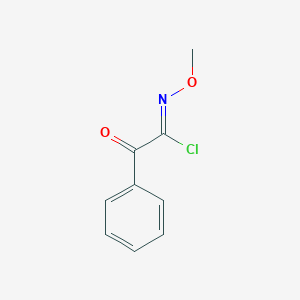

Propriétés

Numéro CAS |

101760-85-4 |

|---|---|

Nom du produit |

6-Azido-fad |

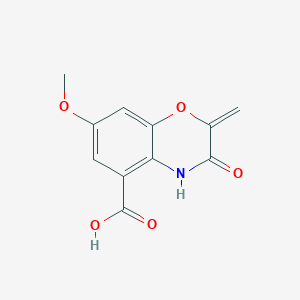

Formule moléculaire |

C27H32N12O15P2 |

Poids moléculaire |

826.6 g/mol |

Nom IUPAC |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-azido-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H32N12O15P2/c1-9-3-11-16(15(10(9)2)36-37-29)33-18-24(34-27(46)35-25(18)45)38(11)4-12(40)19(42)13(41)5-51-55(47,48)54-56(49,50)52-6-14-20(43)21(44)26(53-14)39-8-32-17-22(28)30-7-31-23(17)39/h3,7-8,12-14,19-21,26,40-44H,4-6H2,1-2H3,(H,47,48)(H,49,50)(H2,28,30,31)(H,35,45,46) |

Clé InChI |

RQLZKEINAGKZBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

SMILES canonique |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Synonymes |

6-azido-FAD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)